molecular formula C12H14O3 B8229204 6-Hydroxy-5,7,8-trimethyl-chroman-2-one CAS No. 40740-31-6

6-Hydroxy-5,7,8-trimethyl-chroman-2-one

Cat. No. B8229204
CAS RN: 40740-31-6
M. Wt: 206.24 g/mol
InChI Key: IWIXYZQOIASOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5,7,8-trimethyl-chroman-2-one is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Properties and Reactions

  • 6-Hydroxy-5,7,8-trimethyl-chroman-2-one, as a model for α-tocopherol, is oxidized by a xanthine-xanthine oxidase system, inhibited by superoxide dismutase but unaffected by catalase, indicating oxidation by superoxide anion. This demonstrates its potential role in scavenging superoxide anions in biological systems (Nishikimi & Machlin, 1975).

Synthesis and Derivative Formation

Biochemical Syntheses and Analyses

  • It has been used in the synthesis of compounds like ripariochromene A and methyl-ripariochromene A, showing its versatility in producing complex biochemical compounds (Nakayama et al., 1972).

Antioxidant Properties and Analysis

Structural and Conformational Studies

  • Research has delved into the structural analysis and conformational properties of its derivatives, which is crucial for understanding its behavior in various chemical and biological contexts (Stępień et al., 2014).

Applications in Vitamin Synthesis

  • This compound has been used in the synthesis of vitamins, particularly α-tocopherol (vitamin E), highlighting its role in nutraceuticals and supplement manufacturing (Scott et al., 1976).

Pharmaceutical Applications

  • The compound and its derivatives have potential applications in pharmaceuticals, demonstrated by their involvement in the synthesis of various biologically active molecules (Kantoci et al., 1997).

properties

IUPAC Name

6-hydroxy-5,7,8-trimethyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-6-7(2)12-9(8(3)11(6)14)4-5-10(13)15-12/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXYZQOIASOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(=O)O2)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304957
Record name 6-hydroxy-5,7,8-trimethyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40740-31-6
Record name NSC168504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-5,7,8-trimethyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of trimethyl-hydroquinone (3.04 g) and acrylic acid (1.44 g) was added methyl-sulfonic acid (30 mL). The mixture was heated slowly up to 100° C. under nitrogen. The reaction mixture was stirred at 100° C. for 1 hour. The solution was poured into ice, and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate water solution, water and brine. Evaporation and chromatography (silica gel, hexane-ethyl acetate 10% to 25%) gave 1.77 g of 6-hydroxy-5,7,8-trimethyl-chroman-2-one.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Reactant of Route 2
6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Reactant of Route 3
6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Reactant of Route 6
6-Hydroxy-5,7,8-trimethyl-chroman-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.